molecular formula C10H10O2 B1394481 Chroman-3-carbaldehyde CAS No. 944903-95-1

Chroman-3-carbaldehyde

Cat. No.: B1394481
CAS No.: 944903-95-1
M. Wt: 162.18 g/mol
InChI Key: DEMVATYIJXKRBR-UHFFFAOYSA-N
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Description

Chroman-3-carbaldehyde is an organic compound belonging to the chromene family, characterized by a chroman ring structure with an aldehyde functional group at the third position. This compound is notable for its diverse applications in organic synthesis and medicinal chemistry due to its unique structural properties.

Biochemical Analysis

Biochemical Properties

Chroman-3-carbaldehyde plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme aldehyde dehydrogenase, which catalyzes the oxidation of this compound to chroman-3-carboxylic acid. This reaction is essential for the metabolism and detoxification of aldehydes in cells. Additionally, this compound can form Schiff bases with amino groups in proteins, leading to the formation of stable adducts that can affect protein function and stability .

Cellular Effects

This compound has been shown to influence various cellular processes. In cancer cells, it can induce apoptosis by activating the intrinsic apoptotic pathway, leading to cell death. This effect is mediated through the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. In normal cells, this compound can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell growth, differentiation, and survival. Furthermore, this compound can affect gene expression by acting as a transcriptional regulator, influencing the expression of genes involved in cellular metabolism and stress responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chroman-3-carbaldehyde can be synthesized through various methods. One common approach involves the Vilsmeier-Haack reaction, where chroman is treated with a mixture of phosphorus oxychloride and dimethylformamide to introduce the formyl group at the third position . Another method includes the organocatalytic conjugate addition of nitroalkanes to 2H-chromene-3-carbaldehydes, which provides highly functionalized chroman derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Vilsmeier-Haack reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure the selective formation of the desired aldehyde group while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: Chroman-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or alcohols in the presence of acid catalysts.

Properties

IUPAC Name

3,4-dihydro-2H-chromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-4,6,8H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMVATYIJXKRBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944903-95-1
Record name 3,4-dihydro-2H-1-benzopyran-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Chroman-3-carbaldehyde
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Chroman-3-carbaldehyde
Reactant of Route 6
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